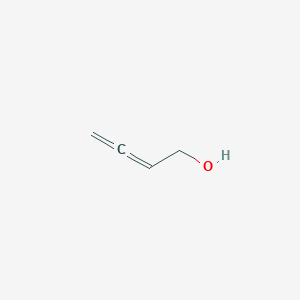

2,3-Butadien-1-ol

Vue d'ensemble

Description

It is a liquid at room temperature and has a molecular weight of 70.09 g/mol . This compound is characterized by the presence of both an alcohol group and a conjugated diene system, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,3-Butadien-1-ol involves the reaction of propargyl alcohol with paraformaldehyde in the presence of copper(I) iodide and diisopropylamine in tetrahydrofuran (THF) . The reaction mixture is heated to reflux for 24 hours, followed by workup involving acidification and extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Dehydration Reactions

One of the primary reactions involving 2,3-butadien-1-ol is dehydration, which can lead to the formation of butadiene. This process typically requires acidic conditions and can produce various by-products depending on the reaction conditions and catalysts used.

Reaction Pathways

The dehydration mechanism generally involves the following steps:

-

Protonation of the hydroxyl group.

-

Formation of a carbocation intermediate.

-

Elimination of water to form an alkene.

Table 1: Dehydration Reaction Conditions and Products

| Catalyst Type | Temperature (°C) | Yield of Butadiene (%) | By-products |

|---|---|---|---|

| Silica-supported H3PO4 | 400 | 63 | 3-buten-2-ol, MEK |

| CsH2PO4/SiO2 | 300 | 58 | Acetoin, IBA |

| GdPO4 | 300 | Up to 100 | Various minor products |

These results indicate that the choice of catalyst and reaction temperature significantly influences both the yield of butadiene and the formation of by-products .

Oxidation Reactions

This compound can also undergo oxidation reactions to form ketones or aldehydes. For example, treatment with oxidizing agents such as chromic acid or potassium permanganate can convert the alcohol into corresponding carbonyl compounds.

Oxidation Mechanism

The oxidation process generally follows these steps:

-

Formation of an alkoxide ion.

-

Rearrangement or direct oxidation to form the carbonyl compound.

Table 2: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Temperature (°C) | Product |

|---|---|---|

| Chromic Acid | Room Temperature | Butanone |

| Potassium Permanganate | Reflux | Butanal |

These reactions highlight the ability of this compound to be transformed into valuable chemical intermediates through straightforward oxidation processes .

Substitution Reactions

Substitution reactions involving this compound can occur under specific conditions where the hydroxyl group is replaced by other functional groups. This can be achieved through nucleophilic substitution mechanisms.

Substitution Mechanism

The general mechanism involves:

-

Activation of the hydroxyl group (e.g., via protonation).

-

Nucleophilic attack by a suitable nucleophile.

-

Departure of water as a leaving group.

Table 3: Substitution Reaction Examples

| Nucleophile | Solvent | Product |

|---|---|---|

| Sodium Bromide | Acetone | Bromo-butene |

| Sodium Cyanide | DMSO | Cyano-butene |

These substitution reactions expand the utility of this compound in synthetic organic chemistry by allowing for the introduction of various functional groups .

Applications De Recherche Scientifique

2,3-Butadien-1-ol is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Material Science: In the development of new materials with specific properties.

Pharmaceuticals: As a building block for the synthesis of bioactive compounds.

Chemical Biology: In the study of biochemical pathways and enzyme mechanisms.

Mécanisme D'action

The mechanism of action of 2,3-Butadien-1-ol involves its reactivity due to the presence of both an alcohol group and a conjugated diene system. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the diene system can undergo cycloaddition reactions . These properties make it a versatile compound in various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Butadiene: A simple diene without an alcohol group.

2-Butyn-1-ol: An alkyne with an alcohol group.

3-Buten-1-ol: An alkene with an alcohol group.

Uniqueness

2,3-Butadien-1-ol is unique due to the presence of both an alcohol group and a conjugated diene system, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and other scientific research applications .

Activité Biologique

2,3-Butadien-1-ol is an organic compound characterized by its dual functional groups: an alcohol and a conjugated diene system. This unique structure allows it to participate in various biological activities and chemical reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C₄H₆O) features a hydroxyl group (-OH) attached to a diene system. This structural configuration enables it to engage in multiple chemical reactions, such as:

- Nucleophilic Substitution: The alcohol group can act as a nucleophile.

- Cycloaddition Reactions: The diene system can participate in cycloaddition processes.

- Oxidation and Reduction: It can be oxidized to form aldehydes or carboxylic acids.

The compound's stability under controlled conditions is notable, although its degradation products may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its reactivity due to the presence of both the alcohol and diene functionalities. The compound can form hydrogen bonds and engage in various biochemical pathways. Its mechanism of action involves:

- Hydrogen Bonding: Facilitates interactions with biological macromolecules.

- Reactivity with Enzymes: The compound may act as a substrate or inhibitor in enzymatic reactions.

- Formation of Reactive Intermediates: Its transformation can lead to the generation of biologically active species that may influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals contributes to its protective effects on cellular components .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in pharmaceuticals:

- Drug Development: As a building block for synthesizing bioactive compounds.

- Therapeutic Agents: Investigated for use in treating infections and oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, supporting its use as an antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors. This suggests its potential role as an antioxidant supplement .

- Pharmaceutical Applications : Research into synthetic pathways utilizing this compound has revealed its utility as an intermediate in producing various pharmaceuticals, enhancing the efficiency of drug synthesis processes.

Data Table: Summary of Biological Activities

Propriétés

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCVRNKAPHWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-31-0 | |

| Record name | 2,3-Butadien-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18913-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2,3-Butadien-1-ol?

A1: this compound is characterized by its allene moiety (C=C=C) and a primary alcohol group (-OH). This structure makes it a versatile building block for synthesizing more complex molecules.

Q2: How can this compound be synthesized?

A2: A recent study highlights a copper-catalyzed synthesis of functionalized terminal allenes, including this compound, from 1-alkynes using CuI, paraformaldehyde, and diisopropylamine. [] This method offers a scalable and efficient route to access gram-scale quantities of the compound.

Q3: What is the significance of the allene functionality in this compound for organic synthesis?

A3: The allene group provides a unique reactive site for various chemical transformations. For instance, this compound can undergo cyclization reactions with electrophiles like aryl iodides in the presence of palladium catalysts, leading to the formation of heterocyclic compounds like oxazolidines. [] These reactions highlight the potential of this compound as a valuable synthon in constructing diverse molecular scaffolds.

Q4: How does the presence of the hydroxyl group in this compound influence its reactivity?

A4: The hydroxyl group can participate in reactions and influence the stereochemical outcome of transformations involving the allene moiety. Research on the reduction of various unsaturated compounds, including this compound, using different catalysts like Lindlar Pd, Pd–BaSO4, and Pt–C, revealed interesting selectivity patterns. [] This suggests that the hydroxyl group might play a role in directing the interaction of the molecule with catalyst surfaces.

Q5: Are there any studies on the conformational preferences of this compound?

A5: Yes, both microwave spectroscopy and ab initio SCF MO calculations have been employed to understand the conformational landscape of this compound. [, ] These studies provide insights into the preferred spatial arrangements of the molecule and the influence of intramolecular hydrogen bonding involving the hydroxyl group.

Q6: Has this compound been used in the synthesis of any specific classes of compounds?

A6: A notable example is the cobalt-catalyzed reaction of this compound carbonates with cyclic C-aryl nitrones. [] This tandem process involves C–H activation followed by a dipolar cycloaddition, ultimately yielding complex spirocyclic isoindolines and pyrrolidines. The reaction showcases the ability of this compound derivatives to participate in complex multi-step transformations, leading to structurally diverse and potentially valuable compounds.

Q7: Are there any known silicon-containing derivatives of this compound?

A7: Yes, 4-(dimethylphenylsilyl)buta-2,3-dien-1-ol has been synthesized and investigated for its alkylation reactions. [, ] This derivative highlights the possibility of incorporating silicon-based functional groups into the this compound framework, potentially opening avenues for further chemical modifications and applications.

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and characterize this compound and its derivatives. [] In particular, in situ 1H NMR spectroscopy, especially when coupled with parahydrogen (p-H2), allows for the real-time monitoring of hydrogenation reactions involving this compound derivatives and provides valuable information about the stereochemistry of the products formed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.